Tris(trimethylsiloxy)silylethyltriethoxysilane
Description
IUPAC Nomenclature and Structural Formula Analysis
The IUPAC name for tris(trimethylsiloxy)silylethyltriethoxysilane is 1,1,1,5,5,5-hexamethyl-3-[2-(triethoxysilyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane . This systematic name reflects its complex structure:
- Trisiloxane backbone : A central trisiloxane framework (Si–O–Si–O–Si) forms the core.
- Trimethylsiloxy groups : Three trimethylsilyloxy (–OSi(CH₃)₃) substituents are attached to the central silicon atom.
- Ethyltriethoxysilyl moiety : A 2-(triethoxysilyl)ethyl group (–CH₂CH₂Si(OCH₂CH₃)₃) branches from the middle silicon.
The structural formula, C₁₇H₄₆O₆Si₅ , highlights its hybrid organic-inorganic nature. The molecule features:
- Five silicon atoms : Three in trimethylsiloxy groups, one in the trisiloxane backbone, and one in the ethoxysilyl group.
- Ethoxy (–OCH₂CH₃) and methyl (–CH₃) substituents : These govern hydrophobicity and reactivity.
A simplified structural representation is:
$$
(\text{CH}3)3\text{SiO}–\text{Si}–[\text{O}–\text{Si}(\text{OCH}2\text{CH}3)3]–\text{CH}2\text{CH}2–\text{Si}(\text{OSi}(\text{CH}3)3)2
$$
Hybridized Silicon Centers and Bond Configuration
All silicon atoms in the compound exhibit sp³ hybridization , forming tetrahedral geometries. Key bond characteristics include:
| Bond Type | Length (Å) | Angle | Energy (kJ/mol) |
|---|---|---|---|
| Si–O (siloxane) | 1.64 | Si–O–Si: 142.5° | 798 |
| Si–C (methyl/ethyl) | 1.89 | C–Si–C: ~109.5° | 435 |
| Si–O (ethoxy) | 1.64 | O–Si–O: ~109.5° | 798 |
Steric Effects of Trimethylsiloxy and Ethoxysilyl Substituents
The molecule’s steric profile is dominated by:
- Trimethylsiloxy groups :
- Ethoxysilyl moiety :
- The triethoxysilyl (–Si(OCH₂CH₃)₃) group contributes moderate steric bulk (~120 ų per ethoxy group).
- Ethoxy substituents are less bulky than trimethylsiloxy but still limit accessibility to the silicon atom .
Steric consequences :
- Reduced reactivity : Bulky groups slow hydrolysis and condensation reactions compared to smaller silanes (e.g., tetraethoxysilane) .
- Conformational control : The ethyl bridge (–CH₂CH₂–) between silicon centers introduces flexibility while mitigating steric clashes .
Properties
IUPAC Name |
triethoxy-[2-tris(trimethylsilyloxy)silylethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H46O6Si5/c1-13-18-27(19-14-2,20-15-3)16-17-28(21-24(4,5)6,22-25(7,8)9)23-26(10,11)12/h13-17H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLHRRQYSNARDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H46O6Si5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(trimethylsiloxy)silylethyltriethoxysilane can be synthesized through the reaction of trimethylsilyl chloride with trichlorosilane in the presence of a base such as lithium . The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane groups . The general reaction scheme is as follows:
3Me3SiCl+HSiCl3+6Li→(Me3Si)3SiH+6LiCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, often involving distillation and purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Tris(trimethylsiloxy)silylethyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, it hydrolyzes to form ethanol and silanol derivatives.
Condensation: It can undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or moisture.
Condensation: Catalysts such as tris(pentafluorophenyl)borane .
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Ethanol and silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Functionalized silanes.
Scientific Research Applications
Tris(trimethylsiloxy)silylethyltriethoxysilane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tris(trimethylsiloxy)silylethyltriethoxysilane involves the formation of stable siloxane bonds through condensation reactions. The compound’s silane groups react with hydroxyl groups on surfaces or other silane molecules, leading to the formation of siloxane linkages . This process is facilitated by catalysts such as tris(pentafluorophenyl)borane , which enhances the efficiency of siloxane bond formation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tris(trimethylsiloxy)silane (TMS)
- Properties : Acts as a Lewis acid and nucleophile in organic synthesis . Lacks hydrolyzable ethoxy groups, limiting its use in crosslinking applications.
- Applications : Primarily used as a catalyst for ester/amide hydrolysis and in silsesquioxane synthesis .
Tris(trimethylsiloxy)silylpropyl methacrylate (TRIS)
- Structure : Methacrylate-terminated tris(trimethylsiloxy)silylpropyl group.
- Properties : Enhances oxygen permeability in contact lenses (Dk >30) due to high free volume from bulky siloxane segments .
- Applications: Key monomer in silicone hydrogel lenses, outperforming Tris(trimethylsiloxy)silylethyltriethoxysilane in gas permeability but less effective in surface hydrophobization .
Propyl Tris(trimethylsiloxy)silane-Functionalized Benzene Trisurea
- Structure : A benzene core with three propyl tris(trimethylsiloxy)silane tails.
- Properties : Exhibits CO2-philic behavior but requires ~40 wt% co-solvent (e.g., hexane) for dissolution. Increases CO2 viscosity by 14× at 0.5 wt%, outperforming linear siloxane analogs (3–30× viscosity enhancement) .
- Applications : Small-molecule CO2 thickeners for enhanced oil recovery. This compound lacks comparable thickening efficacy but shows better solubility in polar solvents .
Cetyl Diglyceryl this compound
- Structure : Combines a cetyl chain, diglyceryl group, and this compound.
- Properties : Functions as a low-silicone emulsifier (1–3 wt%) in water-in-oil emulsions, reducing greasiness while stabilizing cyclomethicone-based formulations .
- Applications : Cosmetic emulsions, contrasting with the industrial/textile focus of this compound .
Key Performance Metrics and Data Tables
Table 1. Structural and Functional Comparison
Table 2. Thermal and Mechanical Properties
Research Findings and Industrial Relevance
- Hydrophobic Coatings: this compound reduces water absorption in SPUA textiles to <5%, outperforming non-siliconated PUAs (>20%) .
- CO2 Thickening : Branched tris(trimethylsiloxy)silane tails (e.g., in benzene trisurea) achieve superior viscosity gains but require co-solvents, unlike this compound, which integrates into aqueous-organic systems without additives .
- Limitations : High silicon content in this compound reduces double-bond conversion (DC) in UV-cured films (DC drops from 96.9% to 80% at 30% Si content) due to restricted mobility .
Biological Activity
Introduction
Tris(trimethylsiloxy)silylethyltriethoxysilane (TTS) is a silicon-based compound that has garnered attention in various fields, particularly in materials science and biomedicine. Its unique structural properties and biological compatibility make it a subject of interest for researchers exploring its potential applications in drug delivery systems, medical devices, and as a surface modifier.
Chemical Structure and Properties
TTS is characterized by its complex siloxane structure, which includes multiple trimethylsiloxy groups attached to a silylethyl backbone. This configuration contributes to its hydrophobicity, enhancing its interaction with biological membranes and proteins. The compound's molecular formula is , and it exhibits a boiling point of approximately 185 °C .
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₃₀O₄Si₄ |
| Boiling Point | 185 °C |
| Form | Liquid |
| Refractive Index | 1.386 |
Biological Activity
Research indicates that TTS exhibits several biological activities that could be harnessed for medical applications:
- Biocompatibility : TTS has been shown to possess low toxicity, making it suitable for use in biocompatible materials. Its stability allows for incorporation into medical devices without adverse reactions .
- Drug Delivery Systems : The compound's ability to interact with lipid membranes facilitates its use in drug delivery systems. Studies have demonstrated that TTS can enhance the permeability of therapeutic agents across cellular barriers, potentially increasing their efficacy .
- Surface Modification : TTS is utilized in modifying surfaces to improve hydrophobicity and biocompatibility. This application is particularly relevant in creating coatings for implants and other medical devices, where reduced protein adsorption can lead to lower rates of rejection or infection.
Case Studies
- Medical Device Coatings : A study investigated the use of TTS as a coating material for catheters. The results indicated that TTS-coated surfaces exhibited significantly lower bacterial adhesion compared to uncoated controls, suggesting its potential in reducing infection rates associated with indwelling devices.
- Drug Delivery Enhancements : In another case study, researchers explored the incorporation of TTS into polymeric nanoparticles designed for targeted drug delivery. The findings revealed that the presence of TTS improved the stability and release profile of the encapsulated drugs, enhancing therapeutic outcomes in vitro.
The biological activity of TTS can be attributed to its ability to form stable interactions with various biomolecules:
- Cell Membrane Interaction : The hydrophobic nature of TTS allows it to integrate into lipid bilayers, potentially altering membrane fluidity and facilitating the transport of drugs across cellular barriers .
- Protein Binding : TTS can bind to proteins through hydrophobic interactions, influencing protein conformation and activity. This property can be exploited in designing biomaterials that require specific protein interactions for functionality.
Q & A
Q. How to assess biodegradation and ecotoxicity for grant compliance?
- Protocols :
- OECD 301F : Measures aerobic biodegradation in aqueous media.
- Daphnia magna acute toxicity tests : Required for REACH registration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
